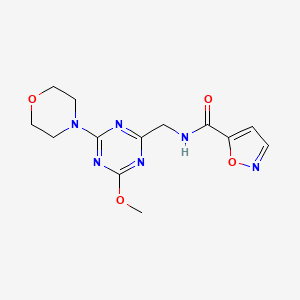

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide

Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a methoxy group at position 4, a morpholino group at position 6, and a methylisoxazole-5-carboxamide moiety linked via a methylene bridge.

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O4/c1-21-13-17-10(8-14-11(20)9-2-3-15-23-9)16-12(18-13)19-4-6-22-7-5-19/h2-3H,4-8H2,1H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJDIGGJODKGRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps:

-

Formation of the Triazine Core: : The triazine core can be synthesized by reacting cyanuric chloride with methoxyamine in the presence of a base such as sodium carbonate. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reactivity of cyanuric chloride.

-

Introduction of the Morpholine Group: : The morpholine moiety is introduced by reacting the intermediate triazine compound with morpholine. This step is usually carried out under reflux conditions in a solvent like ethanol or acetonitrile.

-

Attachment of the Isoxazole Ring: : The final step involves the formation of the isoxazole ring. This can be achieved by reacting the triazine-morpholine intermediate with an isoxazole derivative, such as isoxazole-5-carboxylic acid, under acidic or basic conditions to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.

-

Reduction: : Reduction reactions can target the triazine ring or the isoxazole ring, potentially leading to the formation of partially or fully reduced derivatives.

-

Substitution: : The triazine ring is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxycarbonyl derivatives, while nucleophilic substitution on the triazine ring can produce a variety of substituted triazine derivatives.

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide has several applications in scientific research:

-

Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

-

Biology: : The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for drug discovery and development.

-

Medicine: : Its unique structure allows for the exploration of its pharmacological effects, including its interaction with various biological targets.

-

Industry: : The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, while the isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related triazine and isoxazole derivatives, focusing on substituents, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Findings:

Substituent Effects on Polarity and Reactivity: Morpholino groups (as in the target compound and ) enhance polarity and hydrogen-bonding capacity compared to piperidine or methyl substituents (e.g., ). This may influence solubility and biological target interactions.

Synthetic Pathways :

- Triazine derivatives in and are synthesized via stepwise substitutions on cyanuric chloride, highlighting the versatility of triazines in modular chemistry. The target compound likely follows a similar route, with morpholine and methoxy groups introduced first, followed by isoxazole coupling.

Physicochemical Data: The hydrazono-containing compound in shows high nitrogen content (28.54%), consistent with its triazine-pyrimidinetrione structure. The target compound’s nitrogen content would likely be comparable due to the triazine and carboxamide groups. Isoxazole-xanthenone hybrids in exhibit high melting points (>200°C), suggesting that the target compound may similarly display thermal stability.

Functional Diversity: Amino acid-linked triazines () are explored for bioactivity, while thiophene-carboxylate derivatives () are pesticidal. The target compound’s isoxazole carboxamide moiety may confer unique pharmacological or agrochemical properties.

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a synthetic compound with a complex structure that includes a morpholino group and a triazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Structural Characteristics

The molecular formula of this compound is , and its structural features contribute significantly to its biological properties. The presence of the isoxazole ring and the morpholino group enhances its interaction with biological targets, making it a candidate for further therapeutic exploration.

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation.

- Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest in various cancer cell lines, suggesting its potential as an anticancer agent.

- Apoptosis Induction : It promotes apoptosis through modulation of key apoptotic markers such as Bcl-2 and p21^WAF-1, which are critical in regulating cell survival and death.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against different cancer types:

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 45.2 | Induces apoptosis |

| MCF7 (Breast) | 32.8 | Cell cycle arrest |

| A549 (Lung) | 50.0 | Enzyme inhibition |

These results indicate that the compound's potency varies across different cell lines, highlighting its potential as a broad-spectrum anticancer agent.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication by targeting viral polymerases or proteases.

Case Studies

- Study on HL-60 Cells : A study investigated the effects of this compound on HL-60 cells. The results indicated a decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis and cell cycle regulation .

- In Vivo Efficacy : In animal models, the compound demonstrated significant tumor reduction in xenograft models when administered at therapeutic doses. This supports its potential for clinical applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide, and how can purity be validated?

- Methodological Answer :

- Synthesis : Adapt protocols from analogous triazine-isoxazole hybrids. For example, use NMI-MsCl-mediated coupling (as in , compound 5f) for amide bond formation between the triazine and isoxazole moieties. Optimize reaction conditions (e.g., 1.2–1.5 equiv. of coupling agents, 0°C to RT, 12–24 hrs).

- Purification : Employ column chromatography (silica gel, hexane/EtOAC gradient) followed by recrystallization (e.g., EtOH/H₂O mixtures) to achieve >95% purity.

- Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.5–8.0 ppm for isoxazole protons) and high-resolution mass spectrometry (HRMS; ±5 ppm accuracy) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Focus on distinguishing morpholino (δ 3.5–3.7 ppm, 4H) and methoxy (δ 3.8–4.0 ppm, singlet) groups. Isoxazole protons typically appear as doublets (δ 6.5–7.5 ppm) with coupling constants (J ≈ 2–3 Hz).

- IR : Validate carbonyl (C=O) stretches (1650–1700 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹).

- Mass Spectrometry : Use HRMS-ESI to confirm molecular ion [M+H]⁺ (exact mass: ~376.13 g/mol; see for analogous compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing morpholino or methoxy groups to the triazine core, and what are common pitfalls?

- Methodological Answer :

- Morpholino Substitution : Use excess morpholine (2–3 equiv.) under reflux (80–100°C) in THF or DMF. Monitor via TLC for triazine chloride intermediate disappearance.

- Methoxy Introduction : Employ nucleophilic aromatic substitution with NaOMe/MeOH at 60°C (see , compound 5l).

- Pitfalls : Hydrolysis of triazine under acidic conditions (avoid aqueous workup at pH < 5) and competing side reactions (e.g., over-alkylation). Use inert atmospheres (N₂/Ar) to stabilize intermediates .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Assay Design : Standardize mitochondrial assays (e.g., isolated mouse liver mitochondria; ) with controls for membrane potential (Rh123 fluorescence) and calcium flux (Calcium Green-5N).

- In Vivo Validation : Use zebrafish models ( ) to assess bioavailability and metabolic stability. Adjust dosing (e.g., 1–10 µM in DMSO carriers) to account for tissue penetration variability.

- Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values across models, ensuring batch-to-batch compound consistency .

Q. How does the substitution pattern on the triazine ring (e.g., methoxy vs. morpholino) influence the compound’s reactivity and pharmacological profile?

- Methodological Answer :

- Reactivity : Morpholino groups enhance electron density on the triazine ring, facilitating nucleophilic substitutions (e.g., with thiols or amines; ). Methoxy groups increase hydrophobicity, impacting logP (use HPLC-UV to measure).

- Pharmacology : Compare SAR using analogs (e.g., ). For example, methoxy groups may improve blood-brain barrier penetration, while morpholino enhances solubility. Validate via MDCK cell permeability assays .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for triazine-isoxazole hybrids in different solvents?

- Methodological Answer :

- Solvent Screening : Use a standardized protocol (e.g., shake-flask method, 24 hrs equilibration) across DMSO, EtOH, and PBS (pH 7.4).

- Confounding Factors : Account for polymorphic forms (analyze via XRD) and hydrate formation (TGA/DSC). For example, reports compounds as solids with defined melting points (172–263°C), suggesting limited aqueous solubility without co-solvents .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.